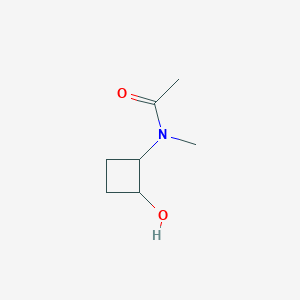
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine” is a derivative of carbazole, which is a heterocyclic organic compound. Carbazoles are a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for “6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine” were not found, there are general methods for synthesizing carbazole derivatives. For instance, one method involves the oxidation of tetrahydrocarbazoles .Molecular Structure Analysis
The molecular structure of “6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine” would likely involve a carbazole core structure with a methyl group at the 6-position and an amine group at the 2-position .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and HPV Treatment
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine has been utilized in the efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a compound proposed for treating human papillomavirus (HPV) infections. This synthesis involves an asymmetric reductive amination process with high diastereofacial selectivity (Boggs et al., 2007).
Catalyst in Asymmetric Reductive Amination
This compound has been tested in the Ir-catalyzed asymmetric direct reductive amination of 2,3,4,9-tetrahydro-1H-carbazol-1-ones. A mixture of chiral and achiral ligands demonstrated a positive effect in this reaction, showcasing its potential in synthesizing biologically active compounds (Lyubimov et al., 2015).
Photophysical Characterization
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine derivatives have been synthesized and their photophysical properties studied. The compounds show sensitivity to solvent polarity, particularly in the excited state, making them relevant in fluorescence spectroscopy studies (Ghosh et al., 2013).
Reaction Studies
Research has been conducted on the reaction of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates, leading to the synthesis of various carbazole derivatives. These reactions and their mechanisms are significant for understanding the chemical behavior of carbazole compounds (Martin & Prasad, 2007).
Bacterial Biotransformation
The bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole was analyzed using Ralstonia sp., revealing new insights into the metabolic pathways of carbazole derivatives (Waldau et al., 2009).
Fluorescence Sensing
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine derivatives have been used in the development of conjugated polymers for fluorescence sensing, relevant in environmental protection and biosensing applications (Qian et al., 2019).
Etherifications and Aminations
The compound has been used in the study of diastereoselective etherification and amination reactions of carbazole derivatives, contributing to the field of organic synthesis (Abualnaja et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-8-2-5-12-11(6-8)10-4-3-9(14)7-13(10)15-12/h2,5-6,9,15H,3-4,7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIZNYPPXICZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCC(C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-1-one](/img/structure/B2787124.png)

![4-chloro-2-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2787126.png)
![5-[(4-ethylphenyl)amino]-N-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2787129.png)

![N-(3,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2787131.png)


![3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2787136.png)

![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2787139.png)

![(E)-2-(benzylsulfonyl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2787142.png)